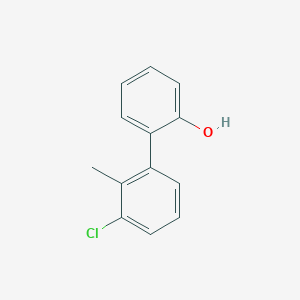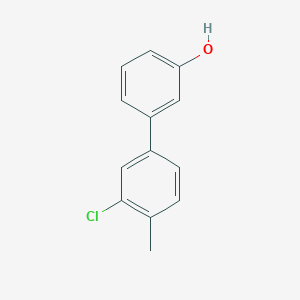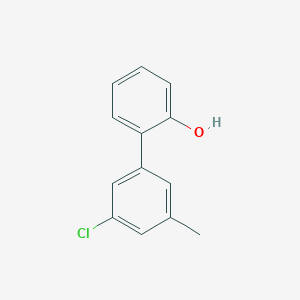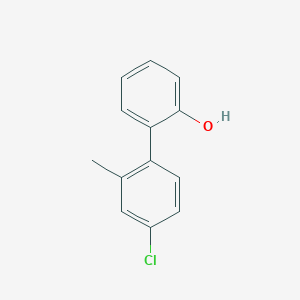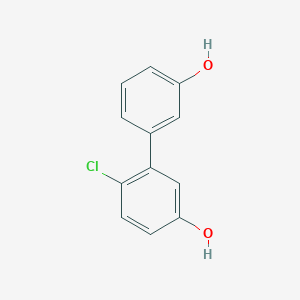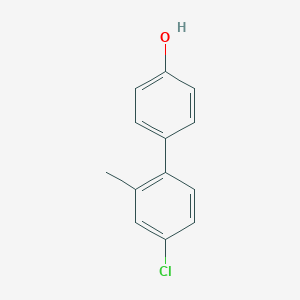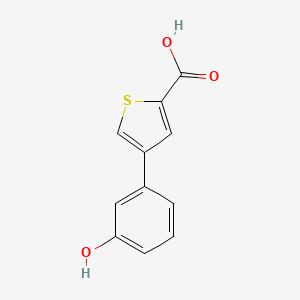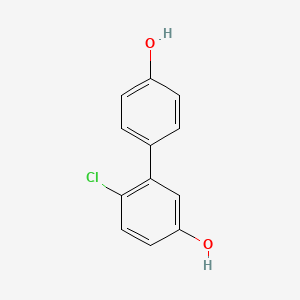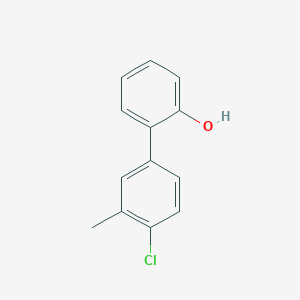
4-(4-Chloro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)phenol, 95% (4-CMP) is a phenolic compound with a wide range of applications in scientific research. It is a highly versatile organic compound with a unique structure that allows it to be used in a variety of experiments. 4-CMP is a white crystalline solid with a melting point of 156-157 °C and a boiling point of 302 °C. It is soluble in ethanol and chloroform and slightly soluble in water. 4-CMP has been used in numerous scientific research applications, including synthesis of drugs, synthesis of polymers, and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound reacts with the substrate to form an intermediate, which then undergoes a series of reactions to form the desired product. The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% may also involve the formation of a complex between the compound and the substrate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound has some antimicrobial activity. It has also been shown to possess antioxidant activity and to inhibit the growth of certain bacteria. In addition, 4-(4-Chloro-3-methylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions, which makes it a useful tool for synthesizing a wide range of products. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is that it is potentially hazardous and should be handled with care.
Orientations Futures
The potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% are still being explored. Some possible future directions for research include the development of new methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95%, the investigation of its effects on human health, and the development of new products using 4-(4-Chloro-3-methylphenyl)phenol, 95% as a catalyst. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95%, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% in the synthesis of drugs and polymers.
Méthodes De Synthèse
4-(4-Chloro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-(4-Chloro-3-methylphenyl)phenol, 95% with an alkyl halide in the presence of a Lewis acid catalyst. This reaction produces an alkylated product with a high yield. Other methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95% include the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Wittig-Horner reaction.
Applications De Recherche Scientifique
4-(4-Chloro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as the Suzuki reaction and the Stille reaction. It has also been used in the synthesis of drugs, such as the antifungal agent ketoconazole and the anti-inflammatory drug ibuprofen. 4-(4-Chloro-3-methylphenyl)phenol, 95% has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYWEJLUZRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683518 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-32-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


